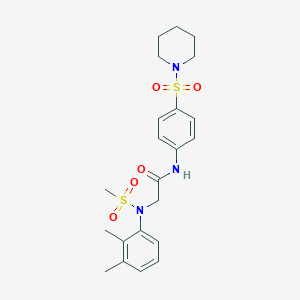![molecular formula C20H19N3O3S2 B301895 N-methyl-N-[4-({2-[(3-methyl-2-thienyl)methylene]hydrazino}carbonyl)phenyl]benzenesulfonamide](/img/structure/B301895.png)
N-methyl-N-[4-({2-[(3-methyl-2-thienyl)methylene]hydrazino}carbonyl)phenyl]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-N-[4-({2-[(3-methyl-2-thienyl)methylene]hydrazino}carbonyl)phenyl]benzenesulfonamide, commonly known as MTB, is a chemical compound that has been widely used in scientific research. MTB is a sulfonamide derivative that has been used as a tool for studying the role of carbonic anhydrases (CAs) in various physiological and pathological processes.
Mecanismo De Acción
MTB is a selective inhibitor of CA IX and CA XII, two isoforms of N-methyl-N-[4-({2-[(3-methyl-2-thienyl)methylene]hydrazino}carbonyl)phenyl]benzenesulfonamide that are overexpressed in various types of cancer. MTB inhibits the catalytic activity of CA IX and CA XII by binding to the active site of the enzyme. The inhibition of CA IX and CA XII by MTB leads to a decrease in the intracellular pH of cancer cells, which in turn leads to a decrease in the proliferation and survival of cancer cells.
Biochemical and Physiological Effects:
MTB has been shown to have a wide range of biochemical and physiological effects. In addition to its inhibitory effects on CA IX and CA XII, MTB has been shown to inhibit the activity of other enzymes, including carbonic anhydrase II, carbonic anhydrase IV, and urease. MTB has also been shown to have anti-inflammatory and antitumor effects in various animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MTB has several advantages as a tool for studying the role of N-methyl-N-[4-({2-[(3-methyl-2-thienyl)methylene]hydrazino}carbonyl)phenyl]benzenesulfonamide in various physiological and pathological processes. MTB is a selective inhibitor of CA IX and CA XII, which allows for the specific inhibition of these isoforms without affecting other this compound. MTB is also relatively stable and easy to handle, which makes it a convenient tool for laboratory experiments. However, there are also some limitations to the use of MTB. MTB is a sulfonamide derivative, which may limit its solubility in certain solvents. In addition, the use of MTB may be limited by its cytotoxicity and potential side effects.
Direcciones Futuras
There are several future directions for the study of MTB and its role in various physiological and pathological processes. One area of future research is the development of more potent and selective inhibitors of CA IX and CA XII. Another area of future research is the investigation of the role of N-methyl-N-[4-({2-[(3-methyl-2-thienyl)methylene]hydrazino}carbonyl)phenyl]benzenesulfonamide in other physiological and pathological processes, such as neuronal function and diabetes. Finally, the potential therapeutic applications of MTB and other CA inhibitors in the treatment of cancer and other diseases warrant further investigation.
Conclusion:
MTB is a sulfonamide derivative that has been widely used as a tool for studying the role of this compound in various physiological and pathological processes. MTB is a selective inhibitor of CA IX and CA XII, which allows for the specific inhibition of these isoforms without affecting other this compound. MTB has several advantages as a tool for laboratory experiments, but there are also some limitations to its use. The study of MTB and its role in various physiological and pathological processes represents an important area of research with potential therapeutic applications.
Métodos De Síntesis
MTB can be synthesized using a multistep process that involves the reaction of 3-methyl-2-thiophenecarboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-methyl-p-toluenesulfonamide and hydrazine hydrate to form the desired product, MTB. The synthesis of MTB has been reported in several scientific publications, and the purity and yield of the compound have been characterized using various analytical techniques.
Aplicaciones Científicas De Investigación
MTB has been used as a tool for studying the role of N-methyl-N-[4-({2-[(3-methyl-2-thienyl)methylene]hydrazino}carbonyl)phenyl]benzenesulfonamide in various physiological and pathological processes. This compound are enzymes that catalyze the reversible hydration of carbon dioxide to form bicarbonate and protons. This compound have been implicated in a wide range of physiological processes, including acid-base balance, respiration, and ion transport. In addition, this compound have been implicated in various pathological conditions, including glaucoma, epilepsy, and cancer.
Propiedades
Fórmula molecular |
C20H19N3O3S2 |
|---|---|
Peso molecular |
413.5 g/mol |
Nombre IUPAC |
4-[benzenesulfonyl(methyl)amino]-N-[(E)-(3-methylthiophen-2-yl)methylideneamino]benzamide |
InChI |
InChI=1S/C20H19N3O3S2/c1-15-12-13-27-19(15)14-21-22-20(24)16-8-10-17(11-9-16)23(2)28(25,26)18-6-4-3-5-7-18/h3-14H,1-2H3,(H,22,24)/b21-14+ |
Clave InChI |
KCKLKVXTNSMQNC-KGENOOAVSA-N |
SMILES isomérico |
CC1=C(SC=C1)/C=N/NC(=O)C2=CC=C(C=C2)N(C)S(=O)(=O)C3=CC=CC=C3 |
SMILES |
CC1=C(SC=C1)C=NNC(=O)C2=CC=C(C=C2)N(C)S(=O)(=O)C3=CC=CC=C3 |
SMILES canónico |
CC1=C(SC=C1)C=NNC(=O)C2=CC=C(C=C2)N(C)S(=O)(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 2-(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)-5-(4-isopropoxy-3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301814.png)
![(2E,5E)-3-ethyl-2-[(2-ethylphenyl)imino]-5-[(2-propoxynaphthalen-1-yl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B301816.png)
![ethyl 4-[N-(methylsulfonyl)-N-phenylalanyl]piperazine-1-carboxylate](/img/structure/B301817.png)

![1-[(4-Bromophenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B301820.png)
![N-(2-chlorobenzyl)-N-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}phenyl)methanesulfonamide](/img/structure/B301821.png)
![N-(2,3-dichlorophenyl)-N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]methanesulfonamide](/img/structure/B301827.png)
![N-bicyclo[2.2.1]hept-2-yl-4-[(2-chlorobenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B301830.png)
![2-{[(4-methoxyphenyl)sulfonyl]-4-methylanilino}-N-(1-naphthyl)acetamide](/img/structure/B301831.png)
![N-bicyclo[2.2.1]hept-2-yl-2-{4-chloro[(4-methoxyphenyl)sulfonyl]anilino}acetamide](/img/structure/B301832.png)
![N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-N-(2-methoxyphenyl)-4-methylbenzenesulfonamide](/img/structure/B301833.png)
![N-Furan-2-ylmethyl-2-[methanesulfonyl-(2-methoxy-phenyl)-amino]-acetamide](/img/structure/B301834.png)
![N-[2-(azepan-1-yl)-2-oxoethyl]-N-(2,3-dimethylphenyl)methanesulfonamide](/img/structure/B301835.png)
![2-{[(4-ethoxyphenyl)sulfonyl]anilino}-N-(1-naphthyl)acetamide](/img/structure/B301836.png)